D-Mannonic acid

Catalog No.
S616301
CAS No.
642-99-9
M.F
C6H12O7
M. Wt
196.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Mannonic acid

CAS Number

642-99-9

Product Name

D-Mannonic acid

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

Molecular Formula

C6H12O7

Molecular Weight

196.16 g/mol

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5+/m1/s1

InChI Key

RGHNJXZEOKUKBD-MBMOQRBOSA-N

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Synonyms

mannonate

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O

D-Mannonic acid, also known as D-mannonate, is a six-carbon sugar acid classified as a medium-chain hydroxy acid. Its chemical formula is C6_6H12_{12}O7_7, and it is the D-stereoisomer of mannonic acid. This compound exists primarily in its conjugate acid form and can be involved in various metabolic pathways. D-Mannonic acid is characterized by its ability to donate protons, classifying it as a Bronsted acid .

  • Research into the specific mechanism of action of D-Mannonic acid within biological systems is ongoing [].
  • Due to its presence in various organisms, it's likely involved in different cellular processes, but more investigation is needed [].
  • Currently, there's no publicly available data on the specific hazards or safety concerns related to D-Mannonic acid.

Potential Role in Bacterial Metabolism:

D-Mannonic acid, a specific stereoisomer of mannonic acid, has been identified as a metabolite produced by certain strains of Escherichia coli (E. coli) . Research, although limited, explores its role in the bacterium's metabolic pathways, particularly focusing on its potential conversion from other sugars through enzymatic processes .

Investigation as an Enzyme Inhibitor:

Studies have investigated the potential of D-mannonic acid derivatives, specifically D-mannonic acid-1,4-lactone, to inhibit the activity of specific enzymes. One such study explored its inhibitory effect on the enzyme β-galactosidase in E. coli . However, further research is needed to fully understand the extent and implications of this inhibitory effect.

Research as a Reference Compound:

D-Mannonic acid, due to its specific structure and properties, serves as a reference compound in various scientific studies. It is used for comparison purposes in analytical techniques such as liquid chromatography (LC) and electrophoresis, allowing for the identification and characterization of other related compounds .

Typical of carboxylic acids. It can undergo:

  • Deprotonation: Acting as a Bronsted acid, D-mannonic acid can lose a proton to form its conjugate base, D-mannonate.
  • Esterification: It can react with alcohols to form esters, which are important in various biochemical processes.
  • Reduction: D-Mannonic acid can be reduced to produce corresponding alcohols or aldehydes under specific conditions.

These reactions highlight its role in organic synthesis and metabolic processes.

D-Mannonic acid exhibits significant biological activity, particularly as a metabolite. It plays a role in the metabolism of carbohydrates and is involved in various biochemical pathways. Studies indicate that it may influence glucose metabolism and insulin sensitivity, making it of interest in diabetes research . Additionally, its derivatives have shown potential antimicrobial properties, suggesting a broader biological relevance.

D-Mannonic acid can be synthesized through several methods:

  • Chemical Synthesis: Typically involves the oxidation of D-mannose or other sugar alcohols using oxidizing agents.
  • Biological Synthesis: Microbial fermentation processes can produce D-mannonic acid from carbohydrates via enzymatic pathways.
  • Lactonization: The γ-lactone form of D-mannonic acid can be synthesized through cyclization reactions involving the carboxylic group and hydroxyl groups.

These methods provide diverse approaches for obtaining D-mannonic acid for research and industrial applications.

D-Mannonic acid has various applications across different fields:

  • Pharmaceuticals: Used in drug formulation due to its biological activity.
  • Food Industry: Acts as a food additive and flavoring agent.
  • Biotechnology: Utilized in metabolic engineering for the production of biofuels and biochemicals.
  • Research: Serves as a tool for studying carbohydrate metabolism and enzyme functions.

The versatility of D-mannonic acid makes it valuable in both industrial and research contexts.

Studies on the interactions of D-mannonic acid with other compounds reveal its potential synergistic effects. For instance, research indicates that it may enhance the bioavailability of certain drugs or nutrients when co-administered. Furthermore, its interaction with enzymes involved in carbohydrate metabolism has been investigated, providing insights into its role in metabolic regulation .

D-Mannonic acid shares similarities with other sugar acids but possesses unique characteristics that distinguish it:

Compound NameChemical FormulaUnique Features
D-Gluconic AcidC6_6H12_{12}O7_7More prevalent in nature; important in glucose metabolism
L-Mannonic AcidC6_6H12_{12}O7_7Enantiomeric form; different biological activities
D-Galactonic AcidC6_6H12_{12}O7_7Exhibits different metabolic pathways

D-Mannonic acid's unique stereochemistry and specific metabolic roles set it apart from these similar compounds, making it an interesting subject for further study in both biological and chemical contexts.

Positioning as an Aldonic Acid in Sugar Acid Nomenclature

D-Mannonic acid represents a quintessential member of the aldonic acid family, which constitutes a fundamental class within sugar acid nomenclature [9]. Aldonic acids are polyhydroxy acids with the general chemical formula HO₂C(CHOH)ₙCH₂OH, derived from aldoses through oxidation of the aldehyde functional group to form a carboxylic acid group [9] [37]. The International Union of Pure and Applied Chemistry defines aldonic acids as compounds "derived from an aldose by oxidation of the aldehyde function" [37].

D-Mannonic acid, systematically named (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid, exemplifies the structural characteristics that define aldonic acids [2] [3]. With the molecular formula C₆H₁₂O₇ and a molecular weight of 196.16 g/mol, it maintains the characteristic aldonic acid structure where the terminal aldehyde group of its parent sugar, D-mannose, has been oxidized to a carboxylic acid while preserving the terminal hydroxyl group [2] [6].

The nomenclature system for aldonic acids follows established International Union of Pure and Applied Chemistry conventions, where the suffix "-ose" of the parent aldose is replaced with "-onic acid" [38]. Consequently, D-mannonic acid derives its name from D-mannose, following the systematic naming pattern that places it within the aldohexonic acid subcategory due to its six-carbon chain structure [38]. This naming convention positions D-mannonic acid alongside other notable aldonic acids such as D-gluconic acid and D-galactonic acid, all of which share the common structural feature of oxidized aldehyde groups [9].

PropertyValue/Description
IUPAC Name(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Systematic NameD-mannonic acid
Molecular FormulaC₆H₁₂O₇
Molecular Weight (g/mol)196.16
CAS Registry Number642-99-9
Chemical ClassMedium-chain hydroxy acids and derivatives
Sugar Acid TypeAldonic acid
Parent SugarD-mannose
Oxidation PatternAldehyde group oxidation to carboxylic acid

The stereochemical designation "D-" indicates the absolute configuration at the penultimate carbon, consistent with the Fischer projection system used for carbohydrate classification [3] [28]. D-Mannonic acid exists as the D-stereoisomer of mannonic acid and serves as a conjugate acid of D-mannonate, establishing its position within the broader framework of sugar acid stereochemistry [2] [6].

Relationship to Uronic and Aldaric Acids

The classification of D-mannonic acid within the sugar acid family necessitates understanding its structural and functional relationships to uronic acids and aldaric acids [14] [15]. These three categories of sugar acids represent distinct oxidation patterns of monosaccharides, each characterized by specific functional group modifications that determine their chemical properties and biological roles [14] [17].

Uronic acids, exemplified by D-mannuronic acid, represent a fundamentally different oxidation pattern from aldonic acids [17] [19]. While D-mannonic acid results from oxidation of the aldehyde group in D-mannose, uronic acids arise from oxidation of the terminal hydroxyl group furthest from the carbonyl group [17] [22]. D-Mannuronic acid, the uronic acid counterpart to D-mannonic acid, maintains the aldehyde functionality while introducing a carboxylic acid group at the opposite end of the molecule [8] [21]. This structural distinction places uronic acids in a separate taxonomic category despite their shared parent sugar origin [17].

The relationship between D-mannonic acid and uronic acids extends beyond structural considerations to encompass distinct biological functions [22] [24]. Uronic acids like D-mannuronic acid serve as constituents of polysaccharides such as alginate and are involved in detoxification processes, while aldonic acids like D-mannonic acid function primarily as metabolic intermediates in carbohydrate catabolism [21] [22].

Aldaric acids represent the most extensively oxidized category of sugar acids, characterized by carboxylic acid groups at both termini of the carbon chain [20] [23]. The general formula HO₂C-(CHOH)ₙ-COOH distinguishes aldaric acids from both aldonic and uronic acids [20]. In the context of D-mannose derivatives, the corresponding aldaric acid would result from oxidation of both the aldehyde group and the terminal hydroxyl group, creating a dicarboxylic acid structure [20].

Sugar Acid TypeGeneral FormulaOxidation PatternExample
Aldonic AcidsHO₂C-(CHOH)ₙ-CH₂OHAldehyde group onlyD-mannonic acid
Uronic AcidsCHO-(CHOH)ₙ-COOHTerminal hydroxyl group onlyD-mannuronic acid
Aldaric AcidsHO₂C-(CHOH)ₙ-COOHBoth aldehyde and terminal hydroxyl groupsD-glucaric acid

The taxonomic separation of these sugar acid categories reflects their distinct formation mechanisms and biological roles [14] [15]. Aldonic acids typically form through controlled oxidation using bromine water under neutral conditions, while uronic acids often result from enzymatic oxidation processes, and aldaric acids require more aggressive oxidation conditions such as nitric acid treatment [9] [14].

Phylogenetic and Metabolic Groupings

D-Mannonic acid occupies a significant position within phylogenetic and metabolic classification systems, reflecting its widespread distribution across biological kingdoms and its fundamental role in carbohydrate metabolism [28] [30]. The compound exists in all living organisms, ranging from bacteria to humans, establishing it as a primary metabolite with essential physiological functions [1] [28].

From a phylogenetic perspective, D-mannonic acid demonstrates remarkable conservation across evolutionary lineages [25] [28]. Research in the enolase superfamily has revealed that D-mannonic acid dehydratases, enzymes specifically involved in D-mannonic acid metabolism, exhibit distinct evolutionary relationships that provide insights into metabolic pathway evolution [25] [26]. The mannonate dehydratase subgroup within the enolase superfamily shows functional divergence, with different members exhibiting varying catalytic efficiencies and substrate specificities for D-mannonic acid processing [25].

Metabolic groupings reveal D-mannonic acid's integration into multiple biochemical pathways across different organisms [29] . In Escherichia coli, D-mannonic acid participates in uronic acid metabolism pathways, where it serves as a substrate for D-mannonic acid dehydratase enzymes [29] [30]. These enzymes catalyze the dehydration of D-mannonic acid to 2-keto-3-deoxy-D-mannonate, representing a critical step in carbohydrate catabolism [25] [26].

The metabolic classification of D-mannonic acid extends to its role in cell wall synthesis in gram-positive bacteria [33]. In Bacillus subtilis, the mannose phosphate isomerase enzyme, which processes mannose derivatives including those related to D-mannonic acid metabolism, plays essential roles in maintaining cell wall carbohydrate composition [33]. This function demonstrates the compound's involvement in structural biosynthetic pathways beyond primary metabolism [33].

Phylogenetic analysis of D-mannonic acid-related enzymes reveals taxonomic distribution patterns that reflect the compound's metabolic importance [32] [35]. The GDP-mannose biosynthesis pathway, which intersects with D-mannonic acid metabolism, occurs across archaea, bacteria, and eukaryotes, indicating ancient evolutionary origins [32]. This widespread distribution supports the classification of D-mannonic acid as a fundamental metabolite with conserved biological significance [32] [35].

Organism/SystemMetabolic RoleEnzyme InvolvementCellular Location
Escherichia coliUronic acid metabolism pathwayD-mannonic acid dehydrataseCytoplasm
Bacillus subtilisCell wall synthesis componentMannose phosphate isomeraseCell wall/membrane
Ruminococcus albusMannan degradation intermediateMannoside phosphorylasesCytoplasm
General bacteriaCarbon source utilizationOxidoreductases, hydro-lyasesCytoplasm
Eukaryotic cellsPrimary metaboliteHexokinase, phosphomannose isomeraseCytoplasm

The metabolic grouping of D-mannonic acid also encompasses its role in specialized bacterial pathways [26] [34]. Research has identified novel metabolic routes involving D-mannonic acid in organisms such as Chromohalobacter salexigens, where the compound participates in alternative pathways for D-glucuronate degradation [26]. These findings demonstrate the metabolic versatility of D-mannonic acid and its integration into diverse biochemical networks across different phylogenetic groups [26].

D-Mannonic acid plays a significant role in the Entner-Doudoroff pathway, particularly in bacterial metabolism. The Entner-Doudoroff pathway represents an alternative glycolytic route that converts glucose to pyruvate using enzymes different from those in classical glycolysis or the pentose phosphate pathway [1]. This pathway was first described in 1952 by Michael Doudoroff and Nathan Entner and is predominantly found in gram-negative bacteria such as Pseudomonas, Rhizobium, Azotobacter, and Agrobacterium [1].

In the context of D-mannonic acid metabolism, the compound participates in a modified version of the Entner-Doudoroff pathway through its conversion to 2-keto-3-deoxy-D-gluconate. The pathway begins with the dehydration of D-mannonic acid by mannonate dehydratase (EC 4.2.1.8), which catalyzes the elimination of water to form 2-keto-3-deoxy-D-gluconate [2] [3]. This reaction is crucial as it produces a key intermediate that subsequently enters the classical Entner-Doudoroff pathway.

The enzyme responsible for this conversion, mannonate dehydratase, exists in multiple forms across different bacterial species. In Escherichia coli, the UxuA enzyme (EC 4.2.1.8) catalyzes this dehydration reaction with high specificity for D-mannonic acid [4] [5]. The reaction proceeds through a TIM barrel fold mechanism, requiring divalent metal cofactors such as iron(II) for optimal activity [5]. Studies have demonstrated that this enzyme exhibits strict substrate specificity, converting D-mannonic acid to 2-keto-3-deoxy-D-gluconate with the stoichiometric elimination of one molecule of water [4] [5].

The significance of this pathway becomes evident when considering bacterial adaptation to different carbon sources. Research has shown that the Entner-Doudoroff pathway is up-regulated when Pseudomonas aeruginosa is grown in urine, suggesting its importance in alternative carbon source utilization [6]. The pathway yields one molecule of ATP, one NADH, and one NADPH per glucose molecule processed, which is energetically less efficient than classical glycolysis but provides metabolic flexibility [1].

Detailed kinetic studies of the mannonate dehydratase from Streptococcus suis have revealed that the enzyme exists as a homodimer of two 41-kilodalton subunits in solution and requires manganese(II) ions for catalytic activity [7] [3]. Fourier transform mass spectrometry confirmed that 2-keto-3-deoxy-D-gluconate is the exclusive product when D-mannonic acid is incubated with the enzyme [7] [3]. The crystal structure analysis at 2.9 Angstrom resolution demonstrated a TIM barrel core structure characteristic of the xylose isomerase-like superfamily [7] [3].

Role in D-Glucuronate Catabolism

D-Mannonic acid serves as a critical intermediate in the bacterial catabolism of D-glucuronate, a hexuronic acid found in various biological systems including animal mucus and plant tissues [8] [9]. The D-glucuronate catabolic pathway represents one of the most well-characterized metabolic routes involving D-mannonic acid, with extensive research conducted in Escherichia coli and related bacteria [8] [9] [10].

The pathway begins with D-glucuronate being isomerized to D-fructuronate by D-glucuronate isomerase (UxaC, EC 5.3.1.12) [8] [9]. This initial step is crucial as it converts the aldohexuronic acid into a form suitable for subsequent reduction. D-fructuronate then undergoes reduction by fructuronate reductase (UxuB, EC 1.1.1.57) in the presence of reduced nicotinamide adenine dinucleotide (NADH) to yield D-mannonic acid [8] [9] [11] [12].

The fructuronate reductase enzyme catalyzes the reversible reaction: D-mannonate + NAD+ ⇌ D-fructuronate + NADH + H+ [11] [12]. This enzyme belongs to the oxidoreductase family and specifically acts on the CH-OH group of the substrate using NAD+ as an electron acceptor [11]. Kinetic studies have demonstrated that the enzyme also exhibits activity toward D-tagaturonate, reducing it to D-altronate, thus participating in both hexuronate pathways [12].

Crystal structure analysis of fructuronate reductase from E. coli CFT073 complexed with NADH and D-mannonic acid has provided insights into the enzyme's mechanism [13]. The structure reveals the enzyme's ability to accommodate both the cofactor and substrate simultaneously, facilitating the efficient reduction of D-fructuronate to D-mannonic acid [13]. The enzyme's systematic name is D-mannonate:NAD+ 5-oxidoreductase, reflecting its primary catalytic function [11] [12].

Following its formation, D-mannonic acid is subsequently dehydrated by mannonate dehydratase (UxuA) to produce 2-keto-3-deoxy-D-gluconate [2] [14]. This reaction represents the convergence point of the hexuronate pathways, as both the D-glucuronate and D-galacturonate catabolic routes produce the same dehydration product [10]. The resulting 2-keto-3-deoxy-D-gluconate is then phosphorylated by 2-keto-3-deoxygluconokinase to form 2-keto-3-deoxy-6-phosphogluconate, which is subsequently cleaved by an aldolase to yield pyruvate and glyceraldehyde 3-phosphate [10].

Research has identified multiple variants of this pathway across different bacterial species. In Chromohalobacter salexigens, an alternative D-glucuronate degradation pathway has been discovered that proceeds through D-glucaro-1,5-lactone rather than D-mannonic acid [15]. This organism uses a uronate dehydrogenase to oxidize D-glucuronate to D-glucaro-1,5-lactone, followed by conversion through glucarolactone cycloisomerase and subsequent enzymes [15].

The regulation of D-glucuronate catabolism involves multiple transcriptional control mechanisms. The uxuAB operon encoding mannonate dehydratase and fructuronate reductase is negatively controlled by the UxuR repressor, with D-fructuronate serving as the true inducer [16] [17]. Additionally, the ExuR regulatory protein exerts cooperative control with UxuR to repress the uxu operon under non-inducing conditions [16] [17].

Interconversion with 5-Keto-D-Mannonate and Redox Reactions

D-Mannonic acid participates in several important redox reactions and interconversion processes that are crucial for bacterial metabolism and industrial biotechnology applications. One of the most significant interconversions involves the formation of 5-keto-D-mannonic acid through oxidation of the C-5 hydroxyl group [18] .

The formation of 5-keto-D-mannonic acid can occur through multiple pathways. Chemical synthesis approaches have utilized the Lobry de Bruyn-van Ekenstein rearrangement of D-glucuronolactone with calcium hydroxide solution, which produces 5-keto-D-mannonic acid with yields of 60-70% under optimized conditions [18]. This reaction proceeds through an alkaline-catalyzed rearrangement that converts the glucuronic acid derivative to the corresponding keto-mannonic acid [18].

Enzymatic formation of 5-keto-D-mannonic acid has been demonstrated using Gluconobacter melanogenus, which can produce both 2-keto-D-gluconic acid and 5-keto-D-mannonic acid from D-mannonic acid and its precursors, including sorbitol, D-fructose, and D-mannose . This biotransformation represents a valuable route for producing industrially important keto acids that serve as precursors for various chemical syntheses .

The interconversion between D-mannonic acid and D-gluconic acid represents another significant redox relationship. Research has demonstrated that these two aldonic acids can be interconverted when heated in pyridine solvent . This transformation proceeds through an enediol intermediate, which allows one sugar acid form to convert into the other through tautomerization involving hydrogen shifts and bond rearrangements . Pyridine facilitates this process by stabilizing the enediol intermediate and promoting the necessary molecular rearrangements .

Detailed nuclear magnetic resonance (NMR) studies have elucidated the equilibrium between D-mannonic acid and its lactone form. Research using 13C NMR spectroscopy has shown that D-mannono-1,4-lactone and D-mannonic acid exist in equilibrium at physiological pH, with characteristic chemical shifts distinguishing the two forms [20]. In the free sugar acid form, carbon 6 exhibits a chemical shift at 63.51 parts per million, whereas in D-mannono-1,4-lactone, carbon 6 displays a chemical shift at 63.02 parts per million [20].

The oxidation of D-mannonic acid by aldohexose dehydrogenase (AldT) has been characterized in Thermoplasma acidophilum, providing insights into archaeal mannonic acid metabolism [20]. This enzyme catalyzes the oxidation of D-mannose to produce both D-mannono-1,4-lactone and D-mannonic acid in equal quantities [20]. The products of this oxidation serve as substrates for subsequent dehydration by mannonate dehydratase, demonstrating a potential alternative pathway for mannose catabolism in archaea [20].

Studies of enzyme kinetics have revealed that mannonate dehydratase from Thermoplasma acidophilum shows enhanced activity in the presence of reducing agents such as β-mercaptoethanol and various divalent metal ions including manganese(II), nickel(II), magnesium(II), calcium(II), and cobalt(II) [20]. The highest activation (100%) was observed with β-mercaptoethanol, significantly higher than the activation achieved with nickel(II) ions (71.5%) [20].

Bacterial Metabolism (Escherichia coli, Streptococcus suis)

D-Mannonic acid metabolism in Escherichia coli and Streptococcus suis represents two well-characterized bacterial systems that demonstrate the diverse roles of this sugar acid in microbial physiology. These organisms employ distinct mechanisms and regulatory strategies for D-mannonic acid utilization, reflecting their different ecological niches and metabolic requirements.

Escherichia coli Metabolism

In Escherichia coli, D-mannonic acid metabolism is intricately linked to the hexuronate utilization system, which enables the bacterium to use various uronic acids as carbon and energy sources [8] [9] [21]. The primary pathway involves the sequential action of three key enzymes encoded by the uxu operon: D-glucuronate isomerase (UxaC), fructuronate reductase (UxuB), and mannonate dehydratase (UxuA) [8] [9].

The uxuB gene encodes D-mannonate oxidoreductase, a 486-amino acid enzyme that belongs to the mannitol dehydrogenase family [21] [22]. This enzyme catalyzes the NAD-dependent reversible oxidation of D-mannonic acid to D-fructuronate [21]. The enzyme is located in the cytosol and exhibits high specificity for its substrate, with kinetic parameters that have been extensively characterized through purified protein studies [21] [22].

Genetic analysis has revealed that the uxuA gene encoding mannonate dehydratase is located adjacent to uxuB, forming a functional operon [4] [23]. The UxuA enzyme is a 394-amino acid protein that catalyzes the dehydration of D-mannonic acid to 2-keto-3-deoxy-D-gluconate with the elimination of water [4] [5]. Crystal structure studies have confirmed that this enzyme adopts a TIM barrel fold and requires iron(II) as a cofactor for optimal catalytic activity [5].

Regulatory control of D-mannonic acid metabolism in E. coli involves multiple transcriptional regulators. The uxuR gene encodes a repressor that negatively controls the uxuAB operon, with D-fructuronate serving as the true inducer that relieves repression [16] [17]. Additionally, the exuR gene product cooperates with UxuR to provide dual negative control of the hexuronate utilization system [16] [17]. This sophisticated regulatory network ensures that the enzymes for D-mannonic acid metabolism are only produced when appropriate substrates are available.

Transport of D-mannonic acid into E. coli cells can occur through the mannitol-specific phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) [22]. The mtlA gene encodes a multidomain enzyme that functions as the IIA, IIB, and IIC components of the PTS system and can transport D-mannonic acid in addition to its primary substrate D-mannitol [22].

Metabolic flux studies have demonstrated that D-mannonic acid can serve as a significant carbon source for E. coli growth under appropriate conditions. The bacterium can channel the carbon skeleton from D-mannonic acid through central metabolic pathways, ultimately leading to the production of biomass precursors and energy in the form of ATP and reducing equivalents [10].

Streptococcus suis Metabolism

Streptococcus suis, a significant zoonotic pathogen, exhibits a distinct approach to D-mannonic acid metabolism that is closely linked to its virulence and host adaptation strategies [24] [7] [25]. The organism possesses a mannonate dehydratase (ManD) that participates in D-glucuronate dissimilation and serves as a potential target for therapeutic intervention [7] [3].

The S. suis mannonate dehydratase is encoded by the manD gene and produces a 41-kilodalton protein that functions as a homodimer in solution [7] [3]. Crystal structure analysis has revealed that the enzyme adopts a TIM barrel structure similar to other members of the xylose isomerase-like superfamily [7] [3]. The enzyme requires manganese(II) ions for catalytic activity and demonstrates high specificity for D-mannonic acid as a substrate [7] [3].

Functional characterization using Fourier transform mass spectrometry has confirmed that S. suis mannonate dehydratase produces 2-keto-3-deoxy-D-gluconate as the exclusive product when provided with D-mannonic acid [7] [3]. Site-directed mutagenesis studies have identified histidine-311 and tyrosine-325 as critical residues for catalytic activity, providing insights into the enzyme's mechanism [7] [3].

The metabolic context of D-mannonic acid utilization in S. suis is particularly relevant to its pathogenicity. Research has identified an extensive N-glycan degradation system encoded within a large insertion region (>20 kilobases) that significantly enhances the bacterium's ability to proliferate in host serum [25]. This system includes endoglycosidase S (EndoSS) and α-1,2-mannosidase (GH92), which work together to degrade high-mannose-containing glycoproteins and provide carbohydrate substrates for bacterial growth [25].

The EndoSS-related N-glycan degradation system enables S. suis to adapt to host serum-specific carbon sources derived from glycoproteins [25]. Studies have demonstrated that virulent strains possess this system and show significantly higher proliferative ability in swine serum compared to low-virulent strains lacking these genes [25]. The supplement of hydrolyzed high-mannose-containing glycoproteins can completely restore the growth deficiency of endoSS deletion mutants in swine serum [25].

Transcriptomic analysis of S. suis adaptation to porcine blood and cerebrospinal fluid has revealed selective metabolic adaptations in different host environments [26]. The bacterium demonstrates preferential synthesis of branched-chain amino acids such as isoleucine in cerebrospinal fluid but not in blood, indicating environment-specific metabolic requirements [26]. These studies suggest that D-mannonic acid metabolism may be differentially regulated depending on the host niche occupied by the bacterium [26].

Isotopologue profiling experiments using 13C-labeled glucose have provided detailed insights into S. suis central carbon metabolism [27]. The studies revealed that glucose degradation occurs primarily through glycolysis with minor contributions from the pentose phosphate pathway [27]. D-Mannonic acid can be incorporated into this metabolic network through its conversion to central metabolic intermediates, ultimately contributing to biosynthetic processes and energy production [27].

XLogP3

-3.4

Other CAS

6906-37-2

Wikipedia

D-mannonic acid
D-mannonate

Dates

Last modified: 04-14-2024

Explore Compound Types